molecular formula C18H18O B1435495 3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one CAS No. 1951444-96-4

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one

Cat. No. B1435495
M. Wt: 250.3 g/mol
InChI Key: RMCVJQZHRUAYMH-UHFFFAOYSA-N
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Description

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one, also known as 4-phenylnaphthalene-1(2H)-one, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a slightly sweet odor. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene. 4-phenylnaphthalene-1(2H)-one is a widely used reagent, and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

  • Detection and Analysis of Metal Ions

    • HNAP, a derivative of 3,4-dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one, demonstrates the ability to detect Al3+ ions through green luminescence. This property is significant for identifying aluminum ions in biological samples, which is crucial due to the health hazards associated with excessive aluminum exposure, including risks of Alzheimer’s and Parkinson’s diseases (Lohar et al., 2014).
  • Organic Nanosheet Development

    • Phthalazine derivatives, closely related to 3,4-dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one, have been utilized in creating fluorescent organic nanosheets. These nanosheets are employed for the simultaneous detection of Cr6+ and Mn7+ ions in aqueous media, indicating their potential use in environmental monitoring and pollution detection (Wakshe et al., 2021).
  • Synthetic Chemistry and Drug Development

    • The compound has been involved in novel rearrangement reactions, showing its utility in synthetic organic chemistry. Such reactions are foundational in developing new chemical entities, which can lead to advances in drug development and materials science (Durani & Kapil, 1983).
  • Material Science and Polymer Development

    • Derivatives of this compound have been used in the synthesis of new materials, such as aromatic polyamides. These polymers containing the phthalazinone moiety demonstrate high thermal stability and solubility in various solvents, making them valuable in high-performance material applications (Cheng, Jian & Mao, 2002).
  • Catalysis in Organic Reactions

    • Studies have also explored its use in catalytic processes, such as the dehydrogenative coupling of dimethyl phthalate. Understanding these mechanisms is crucial for industrial chemistry and the development of more efficient catalytic processes (Hirano et al., 2018).

properties

IUPAC Name

3,4-dimethyl-4-phenyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-12-17(19)15-10-6-7-11-16(15)18(13,2)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCVJQZHRUAYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2C1(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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